3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole
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Overview
Description
3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole involves several steps, starting with the preparation of the pyrazole and pyridine intermediates. The pyrazole intermediate can be synthesized through the alkylation of 2,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, using t-BuOK/THF as the reaction medium . The pyridine intermediate is then prepared through a cyclization reaction involving the pyrazole intermediate and other reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole structure but lacking the additional rings present in 3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole.
2,2-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: Another compound with a similar pyrazole structure but different functional groups and applications.
Properties
IUPAC Name |
3-[5-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-10-6-12(21(3)19-10)8-22-5-4-14-13(9-22)16(18-17-14)15-7-11(2)23-20-15/h6-7H,4-5,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCMVYVHKUOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC3=C2CN(CC3)CC4=CC(=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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